molecular formula C20H20ClN9O4 B035213 (N-(4-Amino-4-deoxy-N(10)-methylpteroyl)amino)-3-chloro-4,5-dihydro-5-isoxazoleacetic acid CAS No. 108743-20-0

(N-(4-Amino-4-deoxy-N(10)-methylpteroyl)amino)-3-chloro-4,5-dihydro-5-isoxazoleacetic acid

Cat. No. B035213
M. Wt: 485.9 g/mol
InChI Key: KIHCGQIJXRDSSP-JSGCOSHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(N-(4-Amino-4-deoxy-N(10)-methylpteroyl)amino)-3-chloro-4,5-dihydro-5-isoxazoleacetic acid, commonly known as "ACITRETIN," is a synthetic retinoid used in the treatment of severe psoriasis and other hyperkeratotic skin disorders. It belongs to the class of compounds called aromatic retinoids and is a structural analog of vitamin A. Acitretin is a potent drug that has been used for many years in the treatment of psoriasis.

Mechanism Of Action

The exact mechanism of action of Acitretin is not fully understood. However, it is believed to work by regulating the growth and differentiation of skin cells. Acitretin binds to retinoid receptors in the skin, which leads to the activation of genes involved in the regulation of skin cell growth and differentiation. This results in a decrease in the thickness of the skin and a reduction in the severity of psoriasis.

Biochemical And Physiological Effects

Acitretin has several biochemical and physiological effects on the body. It has been shown to reduce the proliferation of keratinocytes, which are the cells that make up the outer layer of the skin. It also reduces the production of inflammatory cytokines, which are molecules that contribute to the inflammation seen in psoriasis. Acitretin also increases the production of filaggrin, a protein that is important for skin barrier function.

Advantages And Limitations For Lab Experiments

One of the advantages of using Acitretin in lab experiments is its potency. It is a highly effective drug that can produce significant results in a short amount of time. However, one of the limitations of using Acitretin is its potential toxicity. It can cause several side effects, such as dry skin, hair loss, and liver damage, which can limit its use in lab experiments.

Future Directions

There are several future directions for the use of Acitretin in scientific research. One direction is the investigation of its potential use in the treatment of other hyperkeratotic skin disorders, such as ichthyosis and Darier's disease. Another direction is the investigation of its potential use in combination with other drugs for the treatment of psoriasis. Additionally, the development of new synthetic retinoids with improved safety profiles and efficacy is an area of future research.

Synthesis Methods

The synthesis of Acitretin is a complex process that involves several steps. The initial step is the synthesis of 4,5-dihydro-5-isoxazoleacetic acid, which is then reacted with 4-amino-4-deoxy-N(10)-methylpteroyl)amino to form Acitretin. The synthesis of Acitretin is a time-consuming process and requires expertise in organic chemistry.

Scientific Research Applications

Acitretin has been widely used in scientific research to investigate its potential therapeutic effects in various diseases. It has been shown to be effective in the treatment of psoriasis, a chronic inflammatory skin disease that affects millions of people worldwide. Acitretin has also been investigated for its potential use in the treatment of other hyperkeratotic skin disorders, such as ichthyosis, lichen planus, and Darier's disease.

properties

CAS RN

108743-20-0

Product Name

(N-(4-Amino-4-deoxy-N(10)-methylpteroyl)amino)-3-chloro-4,5-dihydro-5-isoxazoleacetic acid

Molecular Formula

C20H20ClN9O4

Molecular Weight

485.9 g/mol

IUPAC Name

(2S)-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]acetic acid

InChI

InChI=1S/C20H20ClN9O4/c1-30(8-10-7-24-17-15(25-10)16(22)27-20(23)28-17)11-4-2-9(3-5-11)18(31)26-14(19(32)33)12-6-13(21)29-34-12/h2-5,7,12,14H,6,8H2,1H3,(H,26,31)(H,32,33)(H4,22,23,24,27,28)/t12-,14-/m0/s1

InChI Key

KIHCGQIJXRDSSP-JSGCOSHPSA-N

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H]([C@@H]4CC(=NO4)Cl)C(=O)O

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(C4CC(=NO4)Cl)C(=O)O

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(C4CC(=NO4)Cl)C(=O)O

Other CAS RN

108743-20-0

synonyms

(N-(4-amino-4-deoxy-N(10)-methylpteroyl)amino)-3-chloro-4,5-dihydro-5-isoxazoleacetic acid
MeAPA-acivicin

Origin of Product

United States

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